3-(Naphthalen-1-ylmethoxy)benzaldehyde

説明

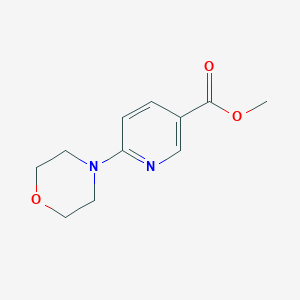

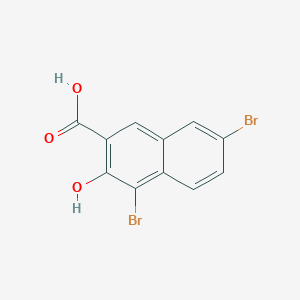

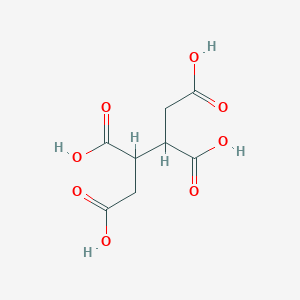

3-(Naphthalen-1-ylmethoxy)benzaldehyde is a compound that can be associated with the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which is a fused double ring system made of two benzene rings. The compound has a methoxy group attached to the naphthalene ring and a benzaldehyde group attached to the methoxy group.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires multiple steps. For instance, the synthesis of naphthalene-based compounds can involve the use of dicationic species for oxidative coupling reactions, as seen in the synthesis of benzidines from N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) . Another method involves the use of Jones reagent in cascade reactions to synthesize 3-acyl-2-naphthols, which could be a step towards synthesizing related naphthalene compounds . Additionally, the synthesis of naphthalene derivatives can also involve the use of benzotriazole-assisted aromatic ring annulation, which is a method to create polysubstituted naphthalenes .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which provides the compound with specific chemical properties. The substitution on the naphthalene ring, such as methoxy or benzaldehyde groups, can significantly influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For example, naphthalene dioxygenase can oxidize naphthalene to produce different alcohols and aldehydes . This indicates that naphthalene derivatives, including those with methoxy and benzaldehyde groups, may also be susceptible to oxidation reactions. Furthermore, the synthesis of naphthalene-naphthol-benzaldehyde pitch resin involves cationic polymerization, which suggests that naphthalene derivatives can participate in polymerization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 3-(Naphthalen-1-ylmethoxy)benzaldehyde are influenced by their molecular structure. The presence of a methoxy group can increase the solubility of the compound in organic solvents, while the benzaldehyde group can contribute to the reactivity of the compound in condensation reactions. The synthesis of naphthalene-naphthol-benzaldehyde pitch resin shows that the softening point, coking value, and bond strength of the resin can be controlled by varying the amount of naphthol in the reaction system . This indicates that the physical properties of naphthalene derivatives can be fine-tuned for specific applications.

科学的研究の応用

Synthesis of Naphthalene Derivatives

An efficient method for synthesizing naphthalene derivatives through Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes has been developed. This method benefits from the use of inexpensive catalysts, a broad substrate scope, and mild reaction conditions, presenting a practical approach to accessing various naphthalene compounds (Zhu et al., 2013).

Development of Aromatic Compounds

Lewis acid-catalyzed [4 + 2] benzannulation between enynal units and enols or enol ethers has been demonstrated as a novel synthetic tool for creating polysubstituted aromatic compounds, including indole and benzofuran derivatives. This methodology utilizes catalytic amounts of AuBr3 or Cu(NTf2)2, allowing for selective formation of functionalized aromatic or decarbonylated naphthalene products under controlled conditions (Asao & Aikawa, 2006).

Separation of Solid Mixtures

A porous metal-organic framework has been utilized for the efficient separation of a solid mixture of naphthalene and anthracene at room temperature via selective adsorption of naphthalene. This process involves a unique single-crystal-to-single-crystal transformation, highlighting a novel application in the separation and purification of specific compounds from solid mixtures (Liu, Lang, & Abrahams, 2011).

Chemoenzymatic Synthesis

Dioxygenase-catalyzed oxidation has been applied to the chemoenzymatic synthesis of acyclic disulfoxides, demonstrating the versatility of enzymatic methods in producing high-value chemical products with excellent enantioselectivity. This approach emphasizes the potential of biocatalysis in the efficient synthesis of complex organic molecules (Boyd et al., 2004).

Coordination Polymers and Fluorescence Properties

Research on coordination polymers has led to the synthesis of compounds with significant fluorescence properties. These polymers, derived from naphthalene diols and various ligands, exhibit not only structural diversity but also potential applications in materials science due to their luminescent characteristics (Li et al., 2012).

特性

IUPAC Name |

3-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHDNJULYZUAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363472 | |

| Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-1-ylmethoxy)benzaldehyde | |

CAS RN |

130205-11-7 | |

| Record name | 3-(1-Naphthalenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130205-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)